molecular formula C13H11Cl2NO3S B12624093 Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- CAS No. 915372-81-5

Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-

Cat. No.: B12624093
CAS No.: 915372-81-5
M. Wt: 332.2 g/mol
InChI Key: IROYPZQSVYJQBH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a 2,4-dichlorobenzenesulfonyl group, an N-methyl substituent, and a 2-hydroxyphenyl aniline moiety. This compound’s structural features influence its conformation, solubility, and intermolecular interactions, distinguishing it from related derivatives .

Properties

CAS No.

915372-81-5

Molecular Formula

C13H11Cl2NO3S

Molecular Weight

332.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H11Cl2NO3S/c1-16(11-4-2-3-5-12(11)17)20(18,19)13-7-6-9(14)8-10(13)15/h2-8,17H,1H3

InChI Key

IROYPZQSVYJQBH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction with Sulfonyl Chlorides

One common method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with N-(2-hydroxyphenyl)-N-methylamine. The general reaction can be summarized as follows:

  • Reagents :

    • 2,4-dichlorobenzenesulfonyl chloride
    • N-(2-hydroxyphenyl)-N-methylamine
    • Base (e.g., triethylamine)
  • Conditions :

    • The reaction is typically performed in an organic solvent such as dichloromethane under reflux conditions.
  • Procedure :

    • The sulfonyl chloride is added to a solution of the amine and base.
    • The mixture is stirred at elevated temperatures until completion.
    • The product is isolated by precipitation or extraction.

Alternative Method Using Hydroxyacetophenone

Another approach involves the use of 5-chloro-2-hydroxyacetophenone as a starting material:

  • Reagents :

    • 5-chloro-2-hydroxyacetophenone
    • 4-methylbenzenesulfonyl chloride
    • Base (e.g., sodium carbonate)
  • Conditions :

    • The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
  • Procedure :

    • The hydroxyacetophenone is reacted with the sulfonyl chloride in the presence of a base.
    • After stirring for a specified time, the mixture is quenched and the product is purified by recrystallization.

Reaction Mechanisms

Understanding the mechanisms involved in these reactions can provide insights into optimizing yields and purities:

  • Nucleophilic Substitution : The primary mechanism for the formation of benzenesulfonamide involves nucleophilic attack by the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

  • Electrophilic Aromatic Substitution : In cases where aromatic rings are involved, electrophilic aromatic substitution may also play a role, particularly when substituents affect reactivity.

Data Summary

The following table summarizes key data from various synthesis methods for benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-:

Method Description Key Reagents Solvent Yield (%) Purity (%)
Reaction with sulfonyl chlorides 2,4-dichlorobenzenesulfonyl chloride, amine Dichloromethane 85 >95
Hydroxyacetophenone route 5-chloro-2-hydroxyacetophenone, sulfonyl chloride Dimethylformamide 78 >90

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions will yield corresponding oxidized or reduced products.

Scientific Research Applications

Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, while the sulfonamide group interacts with other parts of the enzyme, leading to inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Conformation and Torsion Angles

The C–SO₂–N–C torsion angle and dihedral tilt between aromatic rings are critical parameters for comparing conformational flexibility:

Compound Torsion Angle (°) Dihedral Tilt (°) Key Substituents
Target Compound Data pending Data pending 2-hydroxyphenyl, N-methyl
2,4-Dichloro-N-(2-chlorophenyl)-BSA (I) Syn to ortho-Cl ~65 (estimated) 2-chlorophenyl, N–H
2,4-Dichloro-N-(4-chlorophenyl)-BSA (II) 67.8 65.0 4-chlorophenyl, N–H
2,4-Dichloro-N-(4-methylphenyl)-BSA (III) 60.6, -59.7, etc. 72.4–87.5 4-methylphenyl, N–H
2,4-Dichloro-N-(3,4-dichlorophenyl)-BSA -48.2 68.9 3,4-dichlorophenyl, N–H

Key Observations:

  • Substituent Position Effects : The torsion angle in compound I (2-chlorophenyl) adopts a syn conformation relative to the ortho-Cl, whereas the 4-chlorophenyl analog (II) shows a larger torsion angle (67.8°) due to steric and electronic effects .
  • However, intramolecular hydrogen bonding between the 2-hydroxyl group and sulfonamide oxygen may restrict conformation .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns govern crystal packing and solubility:

Compound Intermolecular H-Bonds Intramolecular H-Bonds
Target Compound None (N-methyl blocks N–H) Likely O–H⋯O=S (2-hydroxyl)
N–H Analogs (I, II, III) N–H⋯O dimers None (meta/para substituents)
  • Intramolecular O–H⋯O=S bonding in the target compound may mimic the conformational rigidity seen in ortho-substituted analogs (e.g., compound I) .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Analog (II)
Melting Point Data pending 158–160°C (ethanol crystals)
Solubility Higher in polar solvents Moderate (chloroform/ethanol)
Stability Sensitive to oxidation Stable at room temperature
  • The hydroxyl group in the target compound enhances polarity and aqueous solubility but may reduce thermal stability compared to chlorinated analogs.

Research Implications

  • Drug Design : The target compound’s intramolecular H-bonding and N-methylation could optimize bioavailability compared to N–H analogs, which exhibit stronger crystal packing .
  • Material Science : Reduced intermolecular interactions may favor amorphous phases, useful in polymer or co-crystal engineering.

Biological Activity

Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- (CAS Number: 915372-81-5), is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and its effects on cellular processes. This article reviews the available literature on its biological activity, including enzyme inhibition, anti-cancer properties, and cardiovascular effects.

Chemical Structure

The molecular formula of this compound is C13H11Cl2NO3S. Its structure features a benzenesulfonamide core with dichloro and hydroxy substitutions, which are critical for its biological interactions.

Enzyme Inhibition

Sulfonamides are well-known for their ability to inhibit carbonic anhydrases (CAs), which are essential enzymes in various physiological processes. Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit selective inhibition against different CA isoforms.

CompoundCA IX Inhibition (IC50, nM)CA II Inhibition (IC50, μM)
2,4-Dichloro-N-(2-hydroxyphenyl)-N-methyl-Data not availableData not available
4e10.93 - 25.061.55 - 3.92

The compound 4e , a related benzenesulfonamide, showed remarkable selectivity for CA IX over CA II, indicating potential therapeutic applications in cancer treatment where CA IX is often overexpressed .

Anti-Cancer Activity

The anti-proliferative effects of benzenesulfonamide derivatives have been investigated in various cancer cell lines. Notably, compounds similar to 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) significantly.

  • Case Study : In a study evaluating the effects of sulfonamide derivatives on MDA-MB-231 cells, compound 4e resulted in a 22-fold increase in annexin V-FITC positivity compared to controls, indicating enhanced apoptotic activity .

Cardiovascular Effects

Research into the cardiovascular impacts of benzenesulfonamides has revealed that certain derivatives can influence perfusion pressure and coronary resistance.

Experimental Design

A study utilized an isolated rat heart model to assess the effects of various benzenesulfonamide derivatives on perfusion pressure:

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001

Results indicated that compound 4 significantly decreased both perfusion pressure and coronary resistance over time compared to controls and other compounds tested .

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